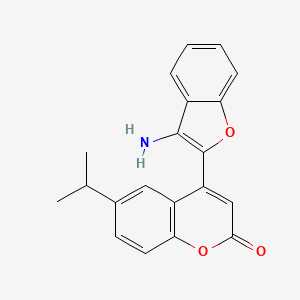

4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

Description

4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones and benzo[d]furans. This compound is characterized by its unique structure, which includes a chromenone core substituted with an aminobenzo[d]furan moiety and a methylethyl group. The compound’s distinct structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-11(2)12-7-8-17-14(9-12)15(10-18(22)23-17)20-19(21)13-5-3-4-6-16(13)24-20/h3-11H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSPZWJDEPJLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable chromenone derivative with an aminobenzo[d]furan precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as cyclohexane or acetonitrile, and the reactions are carried out under both aerated and de-aerated conditions to yield different products .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of visible-light-mediated synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted chromenones and benzo[d]furans. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one include other chromenone derivatives and benzo[d]furan derivatives, such as:

- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one

- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity, making it a valuable compound for research and development .

Biological Activity

4-(3-amino-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones and benzo[d]furans. Its unique structure, characterized by a chromenone core with an aminobenzo[d]furan moiety, imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. For instance, it has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.70 mg/mL | 0.94 mg/mL |

| Pseudomonas aeruginosa | 0.23 mg/mL | 0.47 mg/mL |

These findings indicate that the compound exhibits significant activity against resistant bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (lung cancer) | 15 | Significant reduction in cell viability |

| MCF7 (breast cancer) | 20 | Moderate reduction in cell viability |

| HeLa (cervical cancer) | 25 | Lesser effectiveness compared to A549 |

The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its anticancer efficacy, indicating a pathway for optimizing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against multiple resistant strains, demonstrating its superior efficacy compared to traditional antibiotics like ampicillin. The study concluded that the compound's mechanism likely involves inhibition of key bacterial enzymes, contributing to its antimicrobial action .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in A549 cells through the activation of caspase pathways. The study provided evidence that the compound's interaction with cellular receptors leads to significant tumor suppression in vivo, suggesting its potential for further development into a therapeutic agent for lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.